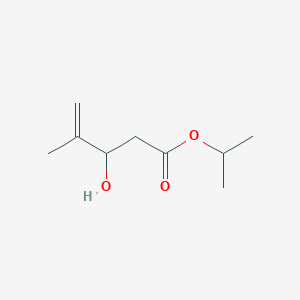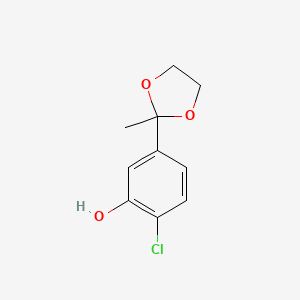
2-Chloro-5-(2-methyl-1,3-dioxolan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(2-methyl-1,3-dioxolan-2-yl)phenol is a chemical compound that belongs to the class of dioxolanes. It is characterized by the presence of a chloro group, a phenol group, and a dioxolane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(2-methyl-1,3-dioxolan-2-yl)phenol typically involves the reaction of a phenol derivative with a chloro-substituted dioxolane. One common method involves the use of a Lewis acid catalyst to facilitate the reaction between the phenol and the dioxolane . The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene, to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps, such as distillation or crystallization, to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(2-methyl-1,3-dioxolan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Dechlorinated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-5-(2-methyl-1,3-dioxolan-2-yl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2-methyl-1,3-dioxolan-2-yl)phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Difenoconazole: A broad-spectrum fungicide with a similar dioxolane structure.
2,2-Dimethyl-1,3-dioxolane-4-methanamine: Another dioxolane derivative with different functional groups.
1,3-Dioxolan-2-one: A cyclic carbonate with a similar dioxolane ring.
Uniqueness
2-Chloro-5-(2-methyl-1,3-dioxolan-2-yl)phenol is unique due to its specific combination of a chloro group, a phenol group, and a dioxolane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
92119-08-9 |
|---|---|
Molecular Formula |
C10H11ClO3 |
Molecular Weight |
214.64 g/mol |
IUPAC Name |
2-chloro-5-(2-methyl-1,3-dioxolan-2-yl)phenol |
InChI |
InChI=1S/C10H11ClO3/c1-10(13-4-5-14-10)7-2-3-8(11)9(12)6-7/h2-3,6,12H,4-5H2,1H3 |
InChI Key |
IRIFICVAFVJRHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)C2=CC(=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[4-(4-hydroxybenzoyl)phenyl] carbonate](/img/structure/B14361454.png)

![Methanetetrayltetrakis[iodo(dimethyl)silane]](/img/structure/B14361463.png)
![1-(Dichloromethyl)-2-[dichloro(phenyl)methyl]benzene](/img/structure/B14361466.png)

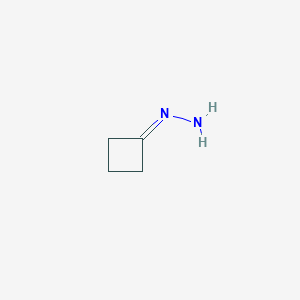
![Bis[4-(phenylsulfanyl)phenyl]methanone](/img/structure/B14361482.png)
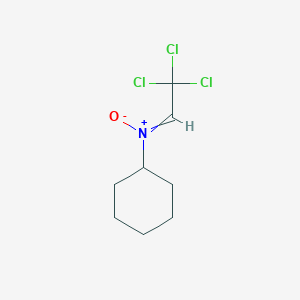
![[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane)](/img/structure/B14361491.png)

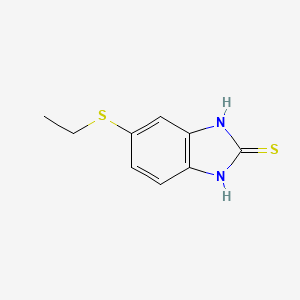
![1,2,2,6,8-Pentamethyl-7-oxabicyclo[4.3.1]dec-8-en-10-ol](/img/structure/B14361519.png)
![N~1~-Phenyl-2-[(3-phenylacryloyl)amino]propanediamide](/img/structure/B14361539.png)
